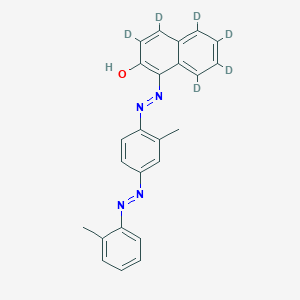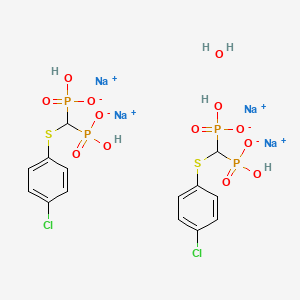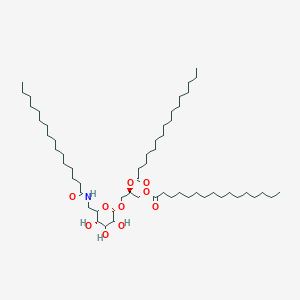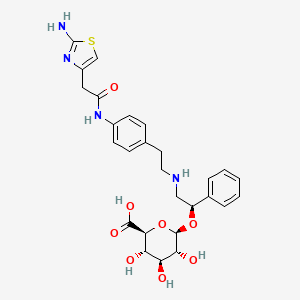
6-Hydroxy Melatonin-d4 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy Melatonin-d4 (Major) is a deuterium-labeled version of 6-Hydroxymelatonin . It is a naturally occurring, endogenous, major active metabolite of melatonin . Similar to melatonin, 6-Hydroxy Melatonin-d4 is a full agonist of the MT1 and MT2 receptors . It is also an antioxidant and neuroprotective, and is even more potent in this regard relative to melatonin .
Molecular Structure Analysis
The molecular formula of 6-Hydroxy Melatonin-d4 (Major) is C13H12D4N2O3 . Its molecular weight is 252.3 . The structure includes a methoxy group and a hydroxy group on an indole ring, similar to melatonin .properties
CAS RN |
69533-61-5 |
|---|---|
Product Name |
6-Hydroxy Melatonin-d4 (Major) |
Molecular Formula |
C₁₃H₁₂D₄N₂O₃ |
Molecular Weight |
252.3 |
synonyms |
N-[2-(6-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide-d4; 6-Hydroxy-N-acetyl-5-methoxytryptamine-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



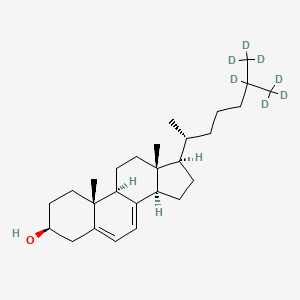
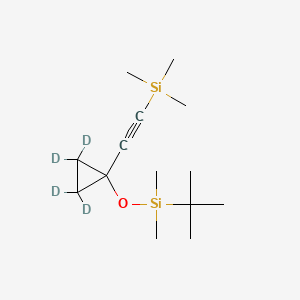

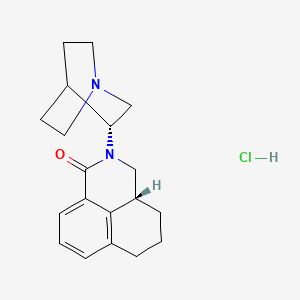
![trans-3-(Benzo[1,3]dioxol-5-yloxymethyl)-4-(4'-fluoro-biphenyl-4-yl)-piperidine hydrochloride](/img/structure/B1146839.png)
